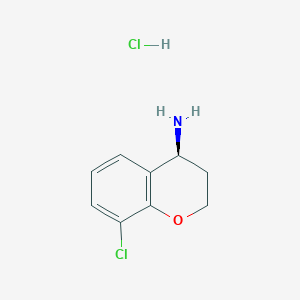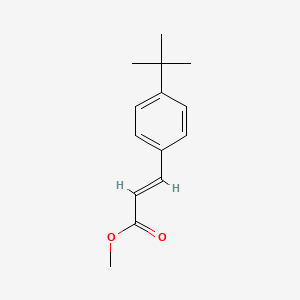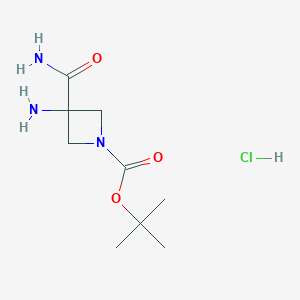
Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate is a chemical compound with the CAS Number: 1254120-14-3 . It has a molecular weight of 215.25 . The compound is typically stored at a temperature of 4 degrees Celsius . It appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl 3-amino-3-(aminocarbonyl)-1-azetidinecarboxylate . The InChI code for this compound is 1S/C9H17N3O3/c1-8(2,3)15-7(14)12-4-9(11,5-12)6(10)13/h4-5,11H2,1-3H3,(H2,10,13) .Physical And Chemical Properties Analysis
This compound has a melting point range of 166-169 degrees Celsius . It is a white solid .Applications De Recherche Scientifique
Kinetic Resolution and Asymmetric Synthesis
- The compound has been employed in the kinetic resolution of racemic carboxylic acids . An L-histidine-derived sulfonamide-induced enantioselective esterification reaction with tert-butyl alcohol showcased highly asymmetric induction, revealing its utility in producing enantiomerically enriched products (Ishihara, Kosugi, Umemura, & Sakakura, 2008).
Photoredox-Catalyzed Reactions
- A photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a developed amidyl-radical precursor, established a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. This process significantly broadens the applications of photocatalyzed protocols (Wang et al., 2022).
Asymmetric Synthesis of Amines
- N-tert-Butanesulfinyl imines , closely related in functionality, serve as versatile intermediates for the asymmetric synthesis of amines. This method allows for the efficient synthesis of a wide range of highly enantioenriched amines, demonstrating the pivotal role of tert-butyl groups in asymmetric synthesis (Ellman, Owens, & Tang, 2002).
Chemical Synthesis and Modification
- Trifluoromethyl derivatives of canonical nucleosides have been synthesized using the system CF3SO2Na/tert-butyl-hydroperoxide, exploiting the chemical reactivity of tert-butyl groups for regioselective modification of nucleosides, indicating potential applications in medicinal chemistry (Musumeci, Irace, Santamaria, & Montesarchio, 2013).
Analytical Chemistry
- The compound has been utilized in the capillary gas-chromatographic profiling method for the simultaneous quantitative determination of catecholamine metabolites in urine, showcasing its role in enhancing derivatization and detection processes (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Bioactive Molecule Synthesis
- It has facilitated the synthesis of bioactive molecules , such as quinoxaline-3-carbonyl compounds, through metal- and base-free conditions. The use of tert-butyl carbazate as a coupling reagent exemplifies its utility in constructing complex organic frameworks with potential pharmaceutical applications (Xie et al., 2019).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound include H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Propriétés
IUPAC Name |
tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3.ClH/c1-8(2,3)15-7(14)12-4-9(11,5-12)6(10)13;/h4-5,11H2,1-3H3,(H2,10,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXQKHPHJTUIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2764456.png)
![4-(6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2764457.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)methanesulfonamide](/img/structure/B2764458.png)
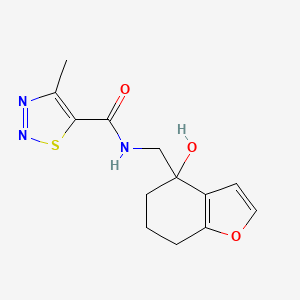
![Ethyl 5-(2-ethylbutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2764461.png)
![3-(4-chlorophenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2764462.png)
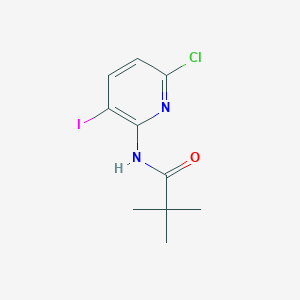
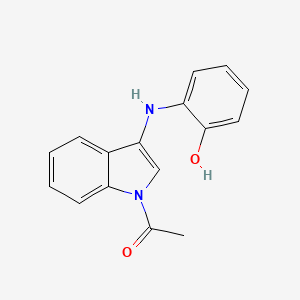
![N-[(4-Fluorophenyl)methyl]-N'-(2-methoxy-4-methylsulfanylbutyl)oxamide](/img/structure/B2764468.png)
![Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2764469.png)
![2-Cyclopropyl-4-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2764470.png)
